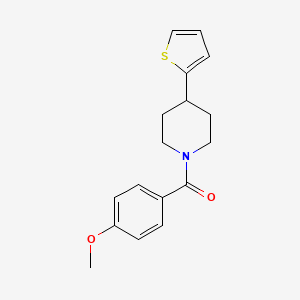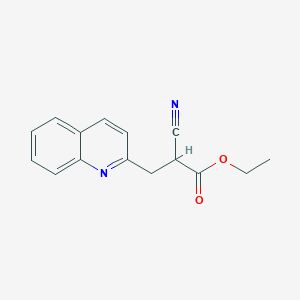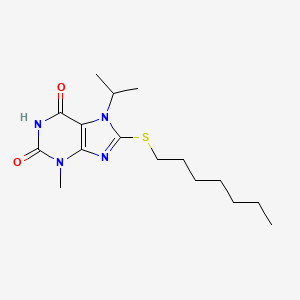
(4-Methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone, also known as MTMP, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained attention in the scientific community due to its potential applications in medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of (4-Methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is not fully understood. However, it has been suggested that it acts by modulating the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This modulation may lead to the observed anticonvulsant, analgesic, and anti-inflammatory effects.
Biochemical and Physiological Effects:
(4-Methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. In animal models, it has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It has also been found to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. Additionally, (4-Methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone has been shown to reduce oxidative stress and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent pharmacological effects in animal models. However, there are also some limitations to its use. For example, it may not be suitable for use in certain assays due to its high lipophilicity, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several potential future directions for research on (4-Methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone. For example, further studies could be conducted to elucidate its mechanism of action and to optimize its pharmacological properties. Additionally, studies could be conducted to investigate its potential as a treatment for other neurological and psychiatric disorders. Finally, research could be conducted to explore the potential of (4-Methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, (4-Methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. It has been shown to have significant anticonvulsant, analgesic, and anti-inflammatory properties in animal models, and it has potential as a treatment for depression and anxiety disorders. While there are still many unanswered questions about its mechanism of action and pharmacological properties, (4-Methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone represents a promising avenue for future research in the field of medicinal chemistry.
Métodos De Síntesis
(4-Methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone can be synthesized using a multistep process involving the reaction of 4-methoxybenzoyl chloride with 2-thiophenylmagnesium bromide followed by the reaction of the resulting intermediate with piperidine. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
(4-Methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticonvulsant, analgesic, and anti-inflammatory properties in animal models. Additionally, (4-Methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone has been found to have potential as a treatment for depression and anxiety disorders.
Propiedades
IUPAC Name |
(4-methoxyphenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-20-15-6-4-14(5-7-15)17(19)18-10-8-13(9-11-18)16-3-2-12-21-16/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOODRSFLLUNFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Chlorophenyl)sulfonyl-methylamino]-4-fluorosulfonyloxybenzene](/img/structure/B2854407.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2854408.png)

![1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene](/img/structure/B2854413.png)

![7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one](/img/structure/B2854416.png)
![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-phenylethan-1-one](/img/structure/B2854417.png)

![3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylic acid](/img/structure/B2854419.png)
![3-(Methoxyimino)-2-[2-(4-phenoxyphenyl)hydrazono]propanenitrile](/img/structure/B2854421.png)
![1-Thia-7-azaspiro[3.5]nonane 1,1-dioxide](/img/structure/B2854422.png)
